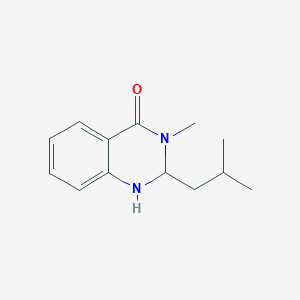![molecular formula C15H20N4O2 B2738465 4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole CAS No. 2380142-68-5](/img/structure/B2738465.png)
4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in cell proliferation and survival. It may also interact with specific proteins or receptors in cells, leading to changes in cellular function and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole can induce changes in biochemical and physiological processes in cells. For example, it has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and ultimately, cell death. It has also been shown to inhibit specific signaling pathways that are involved in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole in lab experiments is its high potency and specificity. It can be used at low concentrations, which reduces the risk of off-target effects. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or proteins.
Future Directions
There are several potential future directions for research on 4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in various cancer types and to optimize its dosing and delivery methods. Another potential direction is its use as an antiviral agent. Studies are needed to determine its efficacy against different viruses and to understand its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify potential off-target effects.
Synthesis Methods
The synthesis of 4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole involves a series of chemical reactions. The starting materials for the synthesis are 5-ethyl-2-amino-pyrimidine and 4-(chloromethyl)-1,3-oxazole. The reaction takes place in the presence of a base and a solvent, which leads to the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be increased through purification techniques such as column chromatography.
Scientific Research Applications
4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole has been studied for its potential applications in various fields of science. In particular, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an antiviral agent, with promising results in the inhibition of viral replication.
properties
IUPAC Name |
4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-12-7-16-15(17-8-12)21-14-3-5-19(6-4-14)9-13-10-20-11-18-13/h7-8,10-11,14H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKGISQTKKZTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2738382.png)

![2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2738385.png)
![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)

![N-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B2738391.png)
![Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2738392.png)



![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738400.png)

![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)
![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2738403.png)